chemical properties of 3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid
chemical properties of 3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid
An In-Depth Technical Guide to the Chemical Properties of 3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and understanding the nuanced characteristics of its derivatives is paramount for the design of new therapeutic agents.[1][2][3] This document delineates the molecule's physicochemical characteristics, outlines a robust synthetic pathway with mechanistic insights, details its spectroscopic signature, and explores its chemical reactivity for further derivatization. The guide is structured to provide not just data, but a field-proven perspective on experimental design and interpretation for professionals engaged in drug discovery and development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][4] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][5][6] The compound 3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid incorporates three key structural motifs:
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The 1,4-Disubstituted Pyrazole Core: This arrangement provides a rigid, planar scaffold that can position substituents in a well-defined three-dimensional space for optimal interaction with biological targets.
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The p-Tolyl Group at N1: This lipophilic aromatic substituent can engage in hydrophobic and π-stacking interactions within protein binding pockets, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profile.
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The Propanoic Acid Side Chain at C4: This acidic moiety serves as a critical hydrogen bond donor and acceptor, often anchoring the molecule to polar residues in an enzyme's active site. It also provides a reactive handle for prodrug strategies or further chemical modification.
This guide will deconstruct the chemical nature of this molecule, providing the foundational knowledge necessary for its application in research and development.
Physicochemical Properties
A summary of the core physico is presented below. This data is essential for solubility testing, formulation development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [7] |
| Molecular Weight | 230.26 g/mol | [7] |
| IUPAC Name | 3-(1-(4-methylphenyl)-1H-pyrazol-4-yl)propanoic acid | |
| Physical Form | Solid | [7] |
| SMILES | O=C(O)CCC1=CN(C2=CC=C(C)C=C2)N=C1 | [7] |
| InChI Key | SGBBUIDPKWLTQN-UHFFFAOYSA-N | [7] |
Synthesis and Mechanistic Insights
The synthesis of 1,4-disubstituted pyrazoles can be approached through several routes. A highly effective and regioselective strategy involves the construction of the pyrazole ring followed by elaboration of the side chain. A plausible and well-documented approach, adapted from methodologies for similar structures, is the Vilsmeier-Haack formylation of a hydrazone followed by a Knoevenagel condensation and subsequent reduction.[8]
Synthetic Workflow
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol and Rationale
Step 1: Synthesis of 1-(p-Tolyl)-1H-pyrazole-4-carbaldehyde (Node E)
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Protocol: To an ice-cooled mixture of N,N-dimethylformamide (DMF, 3 eq.) and phosphorus oxychloride (POCl₃, 1.2 eq.), acetaldehyde p-tolylhydrazone (1 eq.) is added dropwise with stirring. The choice of the Vilsmeier-Haack reaction is deliberate; it is a highly efficient method for formylating electron-rich heterocyclic precursors like hydrazones, leading to simultaneous cyclization and formylation to yield the pyrazole-4-carbaldehyde.[8] The reaction mixture is then heated to 60-70°C for several hours until TLC indicates consumption of the starting material. The mixture is poured onto crushed ice and neutralized to precipitate the aldehyde product, which is then filtered and recrystallized.
Step 2: Synthesis of (E)-3-(1-(p-Tolyl)-1H-pyrazol-4-yl)acrylic acid (Node G)
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Protocol: The pyrazole-4-carbaldehyde (1 eq.) is dissolved in pyridine containing malonic acid (2 eq.) and a catalytic amount of piperidine. This is a classic Knoevenagel condensation. Piperidine acts as a base to deprotonate malonic acid, forming a nucleophilic enolate that attacks the aldehyde carbonyl. The subsequent dehydration is driven by heating the mixture at reflux, yielding the α,β-unsaturated acrylic acid derivative in high purity.[8]
Step 3: Reduction to 3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid (Node I)
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Protocol: The acrylic acid derivative (1 eq.) is dissolved in a solvent like ethanol, followed by the addition of hydrazine hydrate (excess). The reduction of the carbon-carbon double bond is achieved using diimide (N₂H₂), which is generated in situ from the oxidation of hydrazine. This method is advantageous as it is metal-free, economical, and proceeds under mild conditions, selectively reducing the double bond without affecting the carboxylic acid or the aromatic rings.[8][9] The product is isolated by acidification and filtration.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data, extrapolated from known pyrazole derivatives, are summarized below.[1][4][10][11]
Workflow for Analysis
Caption: Standard workflow for spectroscopic structure elucidation.
Predicted Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule's electronic environment.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~12.0 | broad singlet | 1H, -COOH | Acidic proton, exchangeable with D₂O. |
| ~8.0 | singlet | 1H, Pyrazole C5-H | Deshielded by adjacent nitrogen and aromatic character. |
| ~7.6 | singlet | 1H, Pyrazole C3-H | Similar to C5-H, characteristic of the pyrazole ring.[11] |
| ~7.5 | doublet | 2H, Tolyl Ar-H | Aromatic protons ortho to the pyrazole ring. |
| ~7.3 | doublet | 2H, Tolyl Ar-H | Aromatic protons meta to the pyrazole ring. |
| ~2.9 | triplet | 2H, -CH₂-COOH | Methylene group adjacent to the carbonyl. |
| ~2.7 | triplet | 2H, Pyrazole-CH₂- | Methylene group adjacent to the pyrazole ring. |
| ~2.4 | singlet | 3H, -CH₃ | Tolyl methyl group protons. |
¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton and the presence of quaternary carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~174 | -COOH | Carboxylic acid carbonyl carbon. |
| ~145-148 | Pyrazole C3/C5 | Aromatic carbons in the pyrazole ring influenced by adjacent nitrogens.[10] |
| ~139 | Tolyl C-N | Aromatic carbon of the tolyl group attached to nitrogen. |
| ~137 | Tolyl C-CH₃ | Quaternary aromatic carbon of the tolyl group. |
| ~130 | Tolyl CH | Aromatic methine carbons of the tolyl group. |
| ~121 | Tolyl CH | Aromatic methine carbons of the tolyl group. |
| ~115 | Pyrazole C4 | Carbon bearing the propanoic acid side chain. |
| ~34 | -CH₂-COOH | Aliphatic carbon adjacent to the carbonyl. |
| ~25 | Pyrazole-CH₂- | Aliphatic carbon adjacent to the pyrazole ring. |
| ~21 | -CH₃ | Tolyl methyl carbon. |
Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying key functional groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1510 | C=C / C=N stretch | Aromatic Rings / Pyrazole |
| ~1300 | C-N stretch | Aryl-Nitrogen Bond |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be used to confirm the elemental composition. The expected [M+H]⁺ ion would be observed at m/z 231.1128, corresponding to the formula C₁₃H₁₅N₂O₂⁺.
Chemical Reactivity and Derivatization
The propanoic acid moiety is the primary site of chemical reactivity, making it an ideal handle for creating analogs and prodrugs. The pyrazole ring itself is relatively stable to many reaction conditions.
Derivatization Pathways
Caption: Key derivatization reactions of the carboxylic acid group.
Key Reactions
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Esterification: Standard Fischer esterification (refluxing in an alcohol like methanol with a catalytic amount of sulfuric acid) will yield the corresponding ester. This is often done to increase lipophilicity and improve cell permeability.
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Amide Formation: The most versatile reaction is the formation of amides. This can be achieved via two primary routes:
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Via an Acid Chloride: The carboxylic acid can be converted to a highly reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5][12][13] This intermediate readily reacts with a wide range of primary or secondary amines to form amides. This is a robust and high-yielding method.
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Direct Amide Coupling: Modern peptide coupling reagents (e.g., EDC/HOBt, HATU) allow for the direct one-pot reaction between the carboxylic acid and an amine. This method is preferred when working with sensitive or complex amines, as it avoids the harsh conditions of acid chloride formation.
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The synthesis of a diverse library of amides is a common strategy in lead optimization to explore the steric and electronic requirements of a target's binding site.
Potential Applications in Drug Discovery
While specific biological data for 3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid is not widely published, its structural components are present in numerous biologically active molecules. The 1-aryl-pyrazole core is a known scaffold for inhibitors of enzymes like cyclooxygenase (COX), as seen in the anti-inflammatory drug Celecoxib. Furthermore, propanoic acid derivatives are prevalent in non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen. The combination of these pharmacophores suggests that this molecule and its derivatives are promising candidates for investigation in areas such as:
The molecule serves as a valuable starting point for library synthesis to screen against various kinases, proteases, and other enzymes implicated in disease.
Conclusion
3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid is a well-defined chemical entity with significant potential as a scaffold in drug discovery. Its synthesis is achievable through established and reliable chemical transformations. Its structure can be unambiguously confirmed by standard spectroscopic methods, and its reactive carboxylic acid handle provides a gateway to extensive chemical diversification. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and strategically modify this compound for the development of novel therapeutic agents.
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